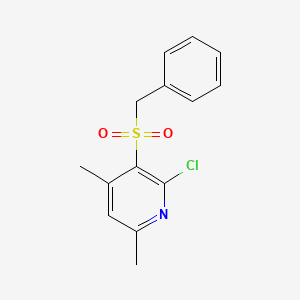

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine

Description

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine is a pyridine derivative featuring a benzylsulfonyl group at the 3-position, a chlorine atom at the 2-position, and methyl substituents at the 4- and 6-positions. Its synthesis often involves Sonogashira cross-coupling reactions and sequential deprotection steps, as seen in related pyridine derivatives .

Properties

IUPAC Name |

3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJYBNQXEVKOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylpyridine as the core structure.

Sulfonylation: The benzylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of benzylsulfonyl chloride with the pyridine derivative in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, sulfone or sulfide derivatives, and biaryl compounds.

Scientific Research Applications

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of advanced materials, such as polymers and organic semiconductors.

Chemical Biology: It serves as a probe for studying biological processes and enzyme functions.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility: The benzylsulfonyl group in the target compound allows for tailored modifications via Sonogashira coupling, a method validated in related pyridine derivatives .

- Biological Relevance: Compared to methylsulfonyl or amide analogs, the benzylsulfonyl group likely enhances lipophilicity, a critical factor in blood-brain barrier penetration for NOS inhibitors .

- Commercial Viability : Structural analogs like 2-chloro-4,6-dimethylnicotinamide are commercially available but cost-prohibitive, highlighting the need for optimized synthesis routes for the target compound .

Biological Activity

Overview

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine is a heterocyclic organic compound notable for its diverse biological activities. This compound features a pyridine ring substituted with a benzylsulfonyl group, a chloro group, and two methyl groups. Its unique structure allows it to interact with various biological targets, making it an important subject of research in medicinal chemistry and chemical biology.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and cellular pathways. Key aspects include:

- Molecular Targets : The compound interacts with specific enzymes and receptors, potentially leading to their inhibition or activation.

- Pathways Involved : It may influence pathways related to cell proliferation, apoptosis, and inflammation, which are critical in various disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showcasing its potential as an antibacterial and antifungal agent.

- Antibacterial Activity : The compound has shown effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) suggest that it can inhibit bacterial growth effectively.

- Antifungal Activity : Similarly, it demonstrates antifungal properties against pathogens such as Candida albicans, indicating its broad-spectrum efficacy.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.25 | 0.5 |

| C. albicans | 0.06 | 0.12 |

Cytotoxicity

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal reported the synthesis of several derivatives of this compound and their evaluation for antimicrobial activity. The results indicated that modifications to the benzylsulfonyl group enhanced the antibacterial potency against resistant strains of bacteria . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that certain concentrations led to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent .

The synthesis of this compound typically involves:

- Starting Materials : The process begins with 2-chloro-4,6-dimethylpyridine.

- Sulfonylation Reaction : Benzylsulfonyl chloride is reacted with the pyridine derivative in the presence of a base such as triethylamine.

- Reaction Conditions : Conducted in dichloromethane at room temperature to optimize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.